molecular formula C9H17NO2 B13571673 Ethyl 5-methylpiperidine-2-carboxylate

Ethyl 5-methylpiperidine-2-carboxylate

Cat. No.: B13571673
M. Wt: 171.24 g/mol
InChI Key: IMMROPZCDCKWJS-UHFFFAOYSA-N
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Description

Ethyl 5-methylpiperidine-2-carboxylate is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methylpiperidine-2-carboxylate typically involves the reaction of 5-methylpiperidine with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. This method involves the use of automated systems to mix the reactants and control the temperature and pressure, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Ethyl 5-methylpiperidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethyl ester and methyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 5-methylpiperidine-2-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-7(2)6-10-8/h7-8,10H,3-6H2,1-2H3

InChI Key

IMMROPZCDCKWJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CN1)C

Origin of Product

United States

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